molecular formula C22H24N2O5 B2939626 (Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide CAS No. 1103514-33-5

(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide

Cat. No.: B2939626
CAS No.: 1103514-33-5
M. Wt: 396.443
InChI Key: VLYYAWOJQWZYDX-KTKRTIGZSA-N
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Description

(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide is a synthetic chemical reagent designed for research applications. Its structure incorporates two pharmacologically significant motifs: a 3,4,5-trimethoxyphenyl group and an N-methyl indoline-2-carboxamide unit, linked by a cis-configured (Z) acryloyl spacer. The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structure in medicinal chemistry, extensively documented for its role in compounds that target tubulin polymerization, a key mechanism for anticancer agents . Furthermore, the acryloyl linker is characteristic of chalcone derivatives, a class known for a wide spectrum of bioactivities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This molecular architecture suggests potential research value in areas such as cell biology and oncology, particularly for investigating mechanisms related to cytoskeleton disruption and epigenetic modulation. The compound is provided as a high-purity material for research purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Properties

IUPAC Name

N-methyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-23-22(26)17-13-15-7-5-6-8-16(15)24(17)20(25)10-9-14-11-18(27-2)21(29-4)19(12-14)28-3/h5-12,17H,13H2,1-4H3,(H,23,26)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYYAWOJQWZYDX-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a hybrid molecule featuring both indoline and trimethoxyphenyl moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of the indoline core and the introduction of the 3,4,5-trimethoxyphenyl group. The structural formula can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

This compound contains a methoxy-substituted phenyl ring that enhances its lipophilicity and potential bioactivity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value in the low micromolar range, indicating potent growth inhibition. Specifically, studies report IC50 values around 0.126 μM for certain derivatives that share structural similarities with this compound .
  • MDA-MB-231 Triple-Negative Breast Cancer Cells : The compound also exhibited strong inhibitory effects on this aggressive cancer type, with IC50 values comparable to established chemotherapeutics .

The mechanisms through which this compound exerts its effects include:

  • Microtubule Destabilization : Similar to other compounds containing trimethoxyphenyl groups, it may act as a microtubule-destabilizing agent. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been shown to enhance caspase activity in treated cells, indicating that it promotes programmed cell death through intrinsic apoptotic pathways .
  • Cell Cycle Arrest : Flow cytometry analyses have revealed that treatment with this compound can lead to G2/M phase arrest in cancer cells, further contributing to its antiproliferative effects .

Research Findings and Case Studies

StudyCell LineIC50 ValueMechanism
MCF-70.126 μMMicrotubule destabilization
MDA-MB-2310.48 μMApoptosis induction
MCF-710–33 nMCell cycle arrest

Comparison with Similar Compounds

Structural and Functional Group Analysis

The TMP moiety is a common feature in anticancer agents due to its ability to interact with hydrophobic pockets in HDACs and tubulin. Below is a comparison of the target compound with N-(3-(2-((Z)-3-(furan-2-yl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (Compound 6e) , a structurally related molecule from recent research .

Parameter Target Compound Compound 6e
Core Structure Indoline-2-carboxamide Hydrazinyl-acryloyl-furan hybrid
TMP Groups One TMP moiety Three TMP moieties
Key Functional Groups - Z-acryloyl
- N-methyl carboxamide
- Z-acryloyl
- Furan ring
- Multiple hydrazine and benzamide linkages
Molecular Weight Not explicitly reported 730.72 g/mol
Synthetic Yield Not reported 46.51%
Biological Targets Hypothesized: HDACs, tubulin Confirmed: Dual HDAC and tubulin inhibition

Pharmacokinetic Considerations

  • The indoline scaffold in the target compound may confer advantages in oral absorption and blood-brain barrier penetration over bulkier analogs like Compound 6e.
  • Compound 6e’s high molecular weight (730.72 g/mol) and polar hydrazine linkages could limit membrane permeability, a common challenge in drug development .

Preparation Methods

Synthesis of the Indoline-2-Carboxamide Core

The indoline-2-carboxamide scaffold serves as the foundational structure for this compound. Source outlines a robust protocol for synthesizing indoline derivatives via a TBTU-mediated coupling strategy . The general procedure involves:

  • Indoline-2-carboxylic acid synthesis :

    • Cyclization of vinylazides (e.g., compound 5 ) using rhodium catalysis yields indole intermediates (e.g., 6 ), which are subsequently reduced to indolines (e.g., 7 ) via magnesium-mediated hydrogenation.
    • For 5-fluoroindoline derivatives, alternative pathways involving copper-catalyzed cyclization and hydrolysis are employed.
  • Amide bond formation :

    • Indoline-2-carboxylic acid is coupled with methylamine using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in dichloromethane (DCM). This two-step, one-pot reaction ensures high yields of N-methyl indoline-2-carboxamide.

Preparation of 3-(3,4,5-Trimethoxyphenyl)acryloyl Chloride

The acryloyl moiety is introduced via a reactive acyl chloride intermediate. Source details the commercial availability and synthesis of 3-(3,4,5-trimethoxyphenyl)acryloyl chloride (CAS: 10263-19-1), which is critical for subsequent acylation. Key steps include:

  • Synthesis of 3,4,5-trimethoxycinnamic acid :

    • Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid under basic conditions yields the E-isomer predominantly.
  • Chlorination to acryloyl chloride :

    • Treatment of 3,4,5-trimethoxycinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acyl chloride. The reaction is typically conducted at 0–5°C to minimize decomposition.

Stereoselective Acylation of Indoline-2-Carboxamide

The Z-configured acryloyl group is installed via a regioselective acylation reaction. Source and provide insights into optimizing this step:

  • Coupling conditions :

    • A mixture of N-methyl indoline-2-carboxamide, 3-(3,4,5-trimethoxyphenyl)acryloyl chloride, and a base such as N,N-diisopropylethylamine (DIPEA) in anhydrous DCM facilitates the formation of the desired amide bond.
    • The use of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enhances reaction efficiency.
  • Stereochemical control :

    • The Z-configuration is achieved through kinetic control during acylation. Low temperatures (−20°C) and stoichiometric base prevent isomerization of the double bond.
    • Alternative approaches include photochemical isomerization of the E-isomer using UV light, though this method is less commonly reported.

Purification and Characterization

Final purification and validation are critical for ensuring product integrity:

  • Chromatographic purification :

    • Column chromatography with ethyl acetate/petroleum ether gradients removes unreacted starting materials and byproducts.
  • Spectroscopic analysis :

    • ¹H NMR : The Z-configuration is confirmed by a coupling constant (J) of 10–12 Hz for the acryloyl double bond protons, compared to 15–16 Hz for the E-isomer.
    • High-resolution mass spectrometry (HRMS) : Molecular ion peaks at m/z 396.4 ([M+H]⁺) align with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity (Z:E) Key Advantages Limitations
TBTU-mediated coupling 65–75 85:15 High reproducibility Requires anhydrous conditions
BOP-assisted acylation 70–80 90:10 Rapid reaction kinetics Cost of coupling reagents
Photochemical isomerization 50–60 75:25 Converts E- to Z-isomer Low efficiency, side reactions

Mechanistic Insights and Reaction Optimization

  • Indoline cyclization :

    • Rhodium-catalyzed cyclization of vinylazides proceeds via a nitrene intermediate, enabling efficient ring closure.
  • Acylation stereoselectivity :

    • Steric hindrance between the indoline carboxamide and trimethoxyphenyl group favors the Z-configuration during nucleophilic attack.

Q & A

Q. Data example :

ParameterValueReference
1H NMR^1\text{H NMR}δ 3.81–7.48 (methoxy, aromatic)
HRMS (M+H)+^+344.20

Advanced: How does the Z-configuration influence tubulin polymerization compared to the E-isomer?

Answer:

  • Structural impact : The Z-isomer’s bent conformation may hinder binding to tubulin’s colchicine site, unlike the E-isomer’s planar structure, which aligns with the hydrophobic pocket .
  • Functional assays : Compare polymerization rates via turbidity assays (λ = 350 nm). E-isomers of related compounds stimulate polymerization by 2.5× vs. Z-isomers (1.2×) .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model steric clashes in Z-configuration binding .

Basic: How do researchers optimize reaction yields for the acylation step?

Answer:
Key factors include:

  • Stoichiometry : Use 1.1–1.2 equivalents of acyl chloride to avoid side reactions .
  • Base selection : Sodium hydride (vs. weaker bases) ensures complete deprotonation of the indoline nitrogen .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize hydrolysis .

Example : In piperlongumine synthesis, optimized conditions achieved 99% conversion to acryloyl chloride .

Advanced: What strategies elucidate the mechanism of action for this compound?

Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., ROS-response pathways) .
  • Proteomics : SILAC-based profiling detects protein targets (e.g., tubulin isoforms, stress kinases) .
  • ROS assays : Measure intracellular ROS with DCFH-DA and validate via N-acetylcysteine (NAC) rescue experiments .

Case study : Analogs induced ROS-mediated apoptosis in HeLa cells (IC50_{50} = 2.1 µM) but showed no effect in NAC-pretreated cells .

Basic: How are structural analogs designed to study structure-activity relationships (SAR)?

Answer:

  • Core modifications : Vary substituents on the indoline (e.g., methyl, halogen) or acryloyl (e.g., methoxy, nitro) groups .
  • Stereochemical variants : Synthesize E/Z isomers and diastereomers to assess conformational effects .
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility .

SAR example : Methoxy groups at 3,4,5 positions enhance cytotoxicity by 3× compared to mono-methoxy analogs .

Advanced: How can computational methods predict metabolic stability?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and clearance rates .
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., ester linkages) .
  • MD simulations : Model compound-protein interactions (e.g., plasma albumin binding) to predict half-life .

Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

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